

Spectroscopic Analysis of 1-Phenyl-1-cyclohexene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Phenyl-1-cyclohexene

Cat. No.: B116675

[Get Quote](#)

This guide provides a comprehensive overview of the spectroscopic data for **1-Phenyl-1-cyclohexene** (CAS No: 771-98-2), a substituted cyclohexene with a phenyl group attached to the double bond.^{[1][2]} The document is intended for researchers, scientists, and professionals in drug development, offering detailed spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The information is presented with experimental protocols and data interpretation to facilitate the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. Below are the ¹H and ¹³C NMR data for **1-Phenyl-1-cyclohexene**.

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The data presented here was recorded on a 400 MHz instrument using CDCl₃ as the solvent.^[3]

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.36 - 7.20	m	5H	Aromatic protons
6.12	t	1H	Vinylic proton
2.45	m	2H	Allylic protons
2.22	m	2H	Allylic protons
1.80 - 1.60	m	4H	Aliphatic protons

The ^{13}C NMR spectrum provides information about the carbon skeleton of the molecule.

Chemical Shift (δ) ppm	Assignment
142.5	Quaternary aromatic carbon
136.2	Quaternary vinylic carbon
128.1	Aromatic CH
126.6	Aromatic CH
125.0	Aromatic CH
124.8	Vinylic CH
30.0	Allylic CH_2
25.8	Allylic CH_2
23.2	Aliphatic CH_2
22.2	Aliphatic CH_2

The following is a general protocol for obtaining NMR spectra of a liquid sample like **1-Phenyl-1-cyclohexene**.

- Sample Preparation: Dissolve approximately 10-20 mg of **1-Phenyl-1-cyclohexene** in about 0.7 mL of a deuterated solvent (e.g., CDCl_3) in a small vial.^[4] Ensure the sample is fully dissolved.

- Filtration: If any particulate matter is present, filter the solution through a small cotton plug in a Pasteur pipette directly into a clean, dry NMR tube.[4]
- Sample Volume: The height of the solution in the NMR tube should be approximately 4-5 cm (about 0.7 mL).[4][5]
- Instrument Setup: Place the NMR tube in the spectrometer's spinner turbine and insert it into the magnet.
- Locking and Shimming: The instrument's software is used to "lock" onto the deuterium signal of the solvent. The magnetic field is then "shimmed" to achieve a homogeneous field, which results in sharp spectral lines.[6]
- Acquisition: Set the appropriate experimental parameters for ^1H or ^{13}C NMR, including the pulse program, number of scans, and relaxation delay.[7] For ^{13}C NMR, a larger number of scans is typically required due to the low natural abundance of the ^{13}C isotope.
- Processing: After data acquisition, the raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency-domain spectrum. Phase and baseline corrections are applied to the spectrum.
- Analysis: The chemical shifts, multiplicities, and integrals of the peaks are analyzed to determine the molecular structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

The following table summarizes the key absorption bands in the IR spectrum of **1-Phenyl-1-cyclohexene**.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3050 - 3020	Medium	Aromatic and Vinylic C-H stretch
2930 - 2840	Strong	Aliphatic C-H stretch
1600, 1490, 1450	Medium	Aromatic C=C skeletal vibrations
1650	Medium	Alkene C=C stretch
750, 690	Strong	C-H out-of-plane bending (monosubstituted benzene)

For a liquid sample like **1-Phenyl-1-cyclohexene**, a "neat" spectrum can be obtained without dissolving the sample in a solvent.[\[8\]](#)

- Sample Preparation: Place one or two drops of the liquid **1-Phenyl-1-cyclohexene** onto the surface of a salt plate (e.g., NaCl or KBr).
- Film Formation: Place a second salt plate on top of the first, spreading the liquid into a thin film between the plates.[\[8\]](#)
- Background Spectrum: Place the empty sample holder into the spectrometer and run a background scan. This is to subtract any signals from the atmosphere (e.g., CO₂, H₂O).[\[8\]](#)
- Sample Spectrum: Place the salt plates with the sample into the sample holder and run the sample scan.
- Data Analysis: The resulting spectrum shows the transmittance or absorbance of infrared radiation as a function of wavenumber. The absorption bands are then correlated with specific functional groups in the molecule.[\[9\]](#)

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

The mass spectrum of **1-Phenyl-1-cyclohexene** was obtained by electron ionization (EI).

m/z	Relative Intensity (%)	Assignment
158	100	$[M]^+$ (Molecular Ion)
130	~50	$[M - C_2H_4]^+$
129	~80	$[M - C_2H_5]^+$
115	~40	$[M - C_3H_7]^+$
91	~30	$[C_7H_7]^+$ (Tropylium ion)

Note: Relative intensities are approximate and can vary between instruments.

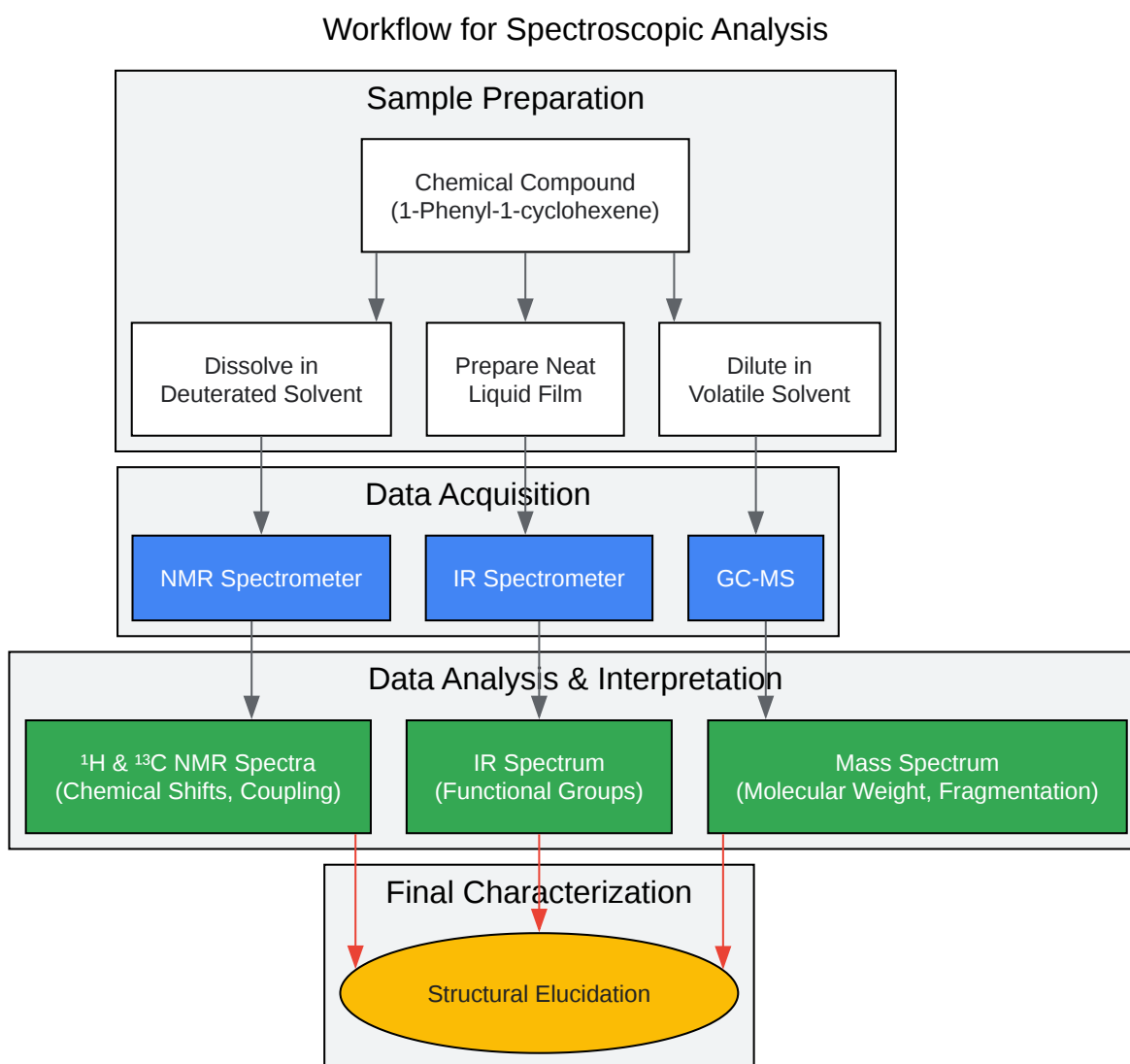
Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for analyzing volatile liquid samples.

- **Sample Preparation:** Prepare a dilute solution of **1-Phenyl-1-cyclohexene** in a volatile organic solvent (e.g., dichloromethane or hexane).
- **Injection:** Inject a small volume (typically 1 μ L) of the solution into the gas chromatograph. The high temperature of the injection port vaporizes the sample.
- **Chromatographic Separation:** The vaporized sample is carried by an inert gas (e.g., helium) through a long, thin capillary column. The components of the sample are separated based on their boiling points and interactions with the column's stationary phase. **1-Phenyl-1-cyclohexene** will elute at a specific retention time.
- **Ionization:** As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. In electron ionization (EI), a high-energy electron beam bombards the molecules, causing them to lose an electron and form a positively charged molecular ion ($[M]^+$).^[10]
- **Mass Analysis:** The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

- **Detection:** A detector records the number of ions at each m/z value, generating a mass spectrum.
- **Data Analysis:** The mass spectrum is analyzed to determine the molecular weight from the molecular ion peak and to interpret the fragmentation pattern to elucidate the structure of the molecule.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound.



[Click to download full resolution via product page](#)

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Phenylcyclohexene | C₁₂H₁₄ | CID 13043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-フェニル-1-シクロヘキセン 95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 1-Phenyl-1-cyclohexene(771-98-2) 1H NMR spectrum [chemicalbook.com]
- 4. m.youtube.com [m.youtube.com]
- 5. publish.uwo.ca [publish.uwo.ca]
- 6. Protocol to perform fragment screening using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sites.bu.edu [sites.bu.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. rsc.org [rsc.org]
- To cite this document: BenchChem. [Spectroscopic Analysis of 1-Phenyl-1-cyclohexene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b116675#spectroscopic-data-of-1-phenyl-1-cyclohexene-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com